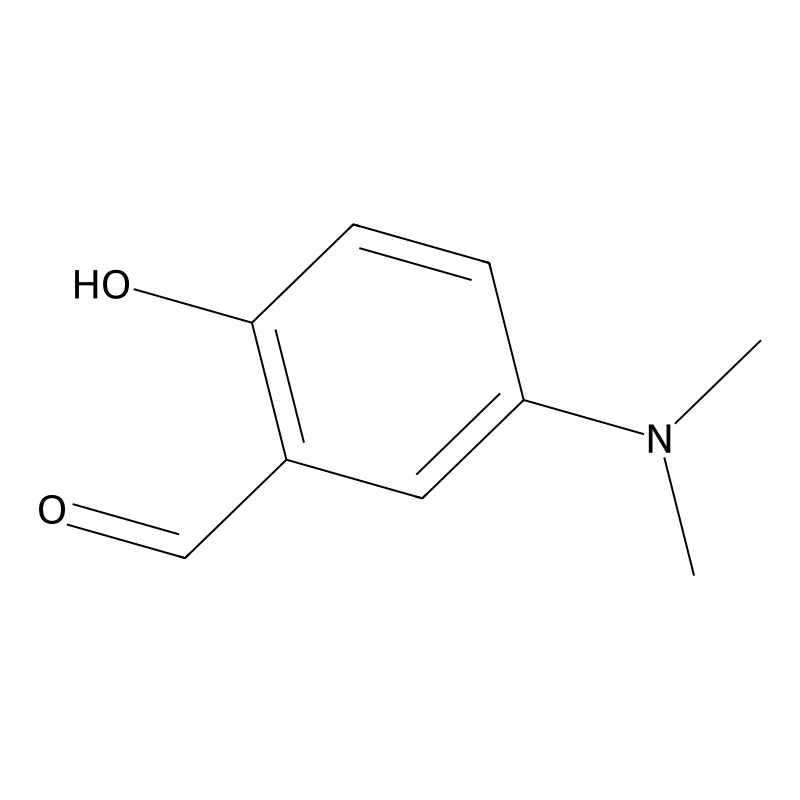

5-(Dimethylamino)-2-hydroxybenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

-DMAB possesses an aldehyde group and a dimethylamino group, which are both functional groups commonly used in organic synthesis. The aldehyde group can participate in various condensation reactions to form new carbon-carbon bonds, while the dimethylamino group can act as a nucleophile or participate in acid-base reactions. Research efforts might explore 5-DMAB as a building block for the synthesis of more complex molecules with desired properties.

Medicinal Chemistry

The combination of a phenolic hydroxyl group and a dimethylamino group in 5-DMAB presents a structure with potential for biological activity. Phenolic compounds are known for their antioxidant and potential therapeutic effects, while dimethylamino groups can influence the absorption and distribution of molecules within the body []. However, there is no currently available research specifically investigating the biological activity of 5-DMAB.

Material Science

The presence of the aromatic ring and functional groups in 5-DMAB suggests potential applications in material science. Aromatic compounds can form π-π interactions, which can contribute to the formation of ordered structures in materials []. Further research would be needed to explore if 5-DMAB can be incorporated into polymers or other materials with specific functionalities.

5-(Dimethylamino)-2-hydroxybenzaldehyde is an organic compound characterized by the molecular formula . It is a derivative of benzaldehyde, where the benzene ring is substituted at the 5-position with a dimethylamino group and at the 2-position with a hydroxyl group. This compound exhibits notable properties due to its functional groups, making it valuable in various applications, including organic synthesis and pharmaceuticals. Its structure contributes to its reactivity and biological interactions, which are explored further in this article .

There is no current research available on the specific mechanism of action of DMHBA.

- Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The dimethylamino and hydroxyl groups can engage in substitution reactions, leading to various functionalized derivatives. Reagents like halogens or nucleophiles can be utilized under appropriate conditions .

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield quinones, while reduction can produce alcohols.

The biological activity of 5-(Dimethylamino)-2-hydroxybenzaldehyde has been investigated in various studies. Its interactions with biological molecules are influenced by the presence of the dimethylamino and hydroxyl groups, which can participate in hydrogen bonding and electrostatic interactions. These interactions may enhance its potential as a pharmacological agent, particularly in fields such as medicinal chemistry and drug design .

Several synthesis methods exist for 5-(Dimethylamino)-2-hydroxybenzaldehyde:

- Direct Reaction: A common method involves the reaction of 2-hydroxybenzaldehyde with dimethylamine in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature, often using solvents like ethanol or methanol.

- Industrial Production: In industrial settings, more efficient methods may be employed, including continuous flow reactors that allow better control over reaction parameters and higher yields. The implementation of green chemistry principles, such as solvent-free reactions and catalytic processes, enhances sustainability in production .

5-(Dimethylamino)-2-hydroxybenzaldehyde finds applications across various fields:

- Organic Synthesis: It serves as an intermediate in synthesizing complex organic molecules.

- Pharmaceuticals: The compound's unique chemical properties make it a candidate for drug development and medicinal applications.

- Material Science: Its reactivity allows for incorporation into polymers and other materials, contributing to advancements in material science .

Studies on the interactions of 5-(Dimethylamino)-2-hydroxybenzaldehyde with biological targets indicate its potential role in pharmacology. The compound's ability to form complexes with metal ions or other substrates enhances its reactivity and potential therapeutic effects. Understanding these interactions is crucial for developing new drugs and therapeutic agents .

Several compounds share structural similarities with 5-(Dimethylamino)-2-hydroxybenzaldehyde. Here are a few notable examples:

| Compound Name | Structure Features | Similarity |

|---|---|---|

| 4-Dimethylaminobenzaldehyde | Dimethylamino group at the 4-position | 0.84 |

| 2-Hydroxy-5-methoxybenzaldehyde | Methoxy group instead of a dimethylamino group | 0.78 |

| 5-Amino-2-hydroxybenzaldehyde | Amino group instead of a dimethylamino group | 0.76 |

| 4-Diethylaminobenzaldehyde | Diethylamino group at the 4-position | 0.84 |

| N-(3-Acetyl-4-hydroxyphenyl)acetamide | Acetylated derivative related to hydroxyphenyl | 0.77 |

Uniqueness

The uniqueness of 5-(Dimethylamino)-2-hydroxybenzaldehyde lies in its combination of both dimethylamino and hydroxyl groups, which confer distinct chemical properties and reactivity compared to similar compounds. These functional groups enable it to participate in a wide range of

Molecular Formula and Structural Parameters

5-(Dimethylamino)-2-hydroxybenzaldehyde possesses the molecular formula C₉H₁₁NO₂ with a molecular weight of 165.19 grams per mole [1] [2] [3]. The compound is officially registered under Chemical Abstracts Service number 67868-63-7 and carries the International Union of Pure and Applied Chemistry name 5-(dimethylamino)-2-hydroxybenzaldehyde [1] [4]. The exact mass has been precisely determined as 165.078978594 daltons through computational analysis [1].

The compound's structural identity is further characterized by its International Chemical Identifier key FXHYHSHSEXIDFE-UHFFFAOYSA-N and simplified molecular-input line-entry system representation CN(C)C1=CC(=C(C=C1)O)C=O [1] [3]. The MDL number MFCD11035761 provides additional cataloging information for database searches [2] [5].

Table 1: Basic Molecular Data for 5-(Dimethylamino)-2-hydroxybenzaldehyde

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO₂ |

| CAS Number | 67868-63-7 |

| IUPAC Name | 5-(dimethylamino)-2-hydroxybenzaldehyde |

| Molecular Weight (g/mol) | 165.19 |

| Exact Mass (Da) | 165.078978594 |

| InChI Key | FXHYHSHSEXIDFE-UHFFFAOYSA-N |

| SMILES | CN(C)C1=CC(=C(C=C1)O)C=O |

| MDL Number | MFCD11035761 |

Conformational Analysis and Molecular Geometry

The molecular geometry of 5-(Dimethylamino)-2-hydroxybenzaldehyde is fundamentally influenced by the planar nature of the benzene ring system and the spatial arrangement of its substituents. Computational analysis reveals that the compound possesses two rotatable bonds, providing conformational flexibility primarily around the dimethylamino group and the aldehyde functionality [1].

The topological polar surface area has been calculated as 40.5 square angstroms, indicating moderate polarity that influences the compound's solubility characteristics and intermolecular interactions [1]. The heavy atom count of twelve atoms contributes to the molecular complexity, which has been quantified as 159 according to computational metrics [1].

The presence of intramolecular hydrogen bonding between the hydroxyl group at the 2-position and adjacent functional groups significantly influences the molecular conformation. Research on related hydroxybenzaldehyde compounds demonstrates that such intramolecular hydrogen bonds can stabilize specific conformational arrangements and affect spectroscopic properties [6] [7] [8].

Table 2: Computed Properties of 5-(Dimethylamino)-2-hydroxybenzaldehyde

| Property | Value | Reference |

|---|---|---|

| XLogP3-AA | 1.7 | Computed by XLogP3 3.0 (PubChem) |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.6.11 (PubChem) |

| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.6.11 (PubChem) |

| Rotatable Bond Count | 2 | Computed by Cactvs 3.4.6.11 (PubChem) |

| Topological Polar Surface Area (Ų) | 40.5 | Computed by Cactvs 3.4.6.11 (PubChem) |

| Heavy Atom Count | 12 | Computed by PubChem |

| Formal Charge | 0 | Computed by PubChem |

| Complexity | 159 | Computed by Cactvs 3.4.6.11 (PubChem) |

Isomeric Forms and Positional Variants

The structural diversity within the dimethylamino hydroxybenzaldehyde family demonstrates the significance of positional isomerism in determining molecular properties. 5-(Dimethylamino)-2-hydroxybenzaldehyde represents one specific positional arrangement where the dimethylamino group occupies the 5-position and the hydroxyl group the 2-position relative to the aldehyde functionality.

Analysis of the isomeric landscape reveals that the dimethylamino group can be positioned at various locations on the benzene ring while maintaining the hydroxyl and aldehyde functionalities. The 4-(Dimethylamino)-2-hydroxybenzaldehyde isomer, with CAS number 41602-56-6, represents the most closely related positional variant where the amino group is relocated to the 4-position [9] [10] [11].

Additionally, the hydroxyl group positioning can vary, as demonstrated by 2-(Dimethylamino)-4-hydroxybenzaldehyde (CAS 1243282-16-7), which features the hydroxyl group at the 4-position and the dimethylamino group at the 2-position [12]. These positional variations significantly influence the electronic distribution and reactivity patterns of the compounds.

Comparative Structural Analysis with Related Benzaldehydes

Comparative analysis with structurally related benzaldehyde derivatives reveals important insights into the influence of substituent positioning and electronic effects. The 5-(Diethylamino)-2-hydroxybenzaldehyde analog, with CAS number 58537-79-4 and molecular formula C₁₁H₁₅NO₂, demonstrates how alkyl chain length in the amino substituent affects molecular weight and potentially solubility characteristics [13].

The 4-(Dimethylamino)-2-hydroxybenzaldehyde isomer exhibits a melting point range of 78-82°C, providing insight into the thermal stability characteristics of this compound class [9] [10] [11]. The melting point data suggests that positional isomerism significantly influences intermolecular interactions and crystal packing arrangements.

Research on 4-(Dimethylamino)benzaldehyde derivatives has demonstrated their utility as aldehyde dehydrogenase inhibitors, with structural modifications leading to varying degrees of selectivity and potency [14]. The presence of the hydroxyl group in the 2-position of 5-(Dimethylamino)-2-hydroxybenzaldehyde introduces additional hydrogen bonding capability that may influence biological activity and molecular recognition processes.

Table 3: Comparative Structural Analysis of Related Benzaldehyde Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Amino Group Position | Melting Point (°C) |

|---|---|---|---|---|---|

| 5-(Dimethylamino)-2-hydroxybenzaldehyde | 67868-63-7 | C₉H₁₁NO₂ | 165.19 | 5-position | Not specified |

| 5-(Diethylamino)-2-hydroxybenzaldehyde | 58537-79-4 | C₁₁H₁₅NO₂ | 193.24 | 5-position | Not specified |

| 4-(Dimethylamino)-2-hydroxybenzaldehyde | 41602-56-6 | C₉H₁₁NO₂ | 165.19 | 4-position | 78-82 |

| 2-(Dimethylamino)-4-hydroxybenzaldehyde | 1243282-16-7 | C₉H₁₁NO₂ | 165.19 | 2-position | Not specified |

| 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde | Not specified | C₁₀H₁₃NO₂ | 179.22 | 3-methyl position | Not specified |

Crystal Structure Properties

While specific crystal structure data for 5-(Dimethylamino)-2-hydroxybenzaldehyde remains limited in the available literature, analysis of structurally related compounds provides valuable insights into expected crystallographic behavior. Studies on similar dimethylamino benzaldehyde derivatives have revealed important structural characteristics that likely apply to this compound.

Research on 2-[(E)-(2-Aminophenyl)iminomethyl]-5-(dimethylamino)phenol demonstrates that compounds with dimethylamino substituents in the benzene ring exhibit specific crystal packing arrangements influenced by intermolecular hydrogen bonding [15]. The crystal structure analysis revealed dihedral angles between aromatic rings and the presence of both intramolecular and intermolecular hydrogen bonds that stabilize the crystal lattice [15].

Crystallographic studies of related hydroxybenzaldehyde compounds have shown that intramolecular hydrogen bonding between hydroxyl and carbonyl groups creates stable conformations that persist in the solid state [16] [17]. The typical crystal systems observed for such compounds include monoclinic and orthorhombic arrangements, with space groups that accommodate the specific geometric requirements of the hydrogen bonding patterns [16] [15].

The presence of the dimethylamino group introduces additional considerations for crystal packing due to its electron-donating properties and potential for weak intermolecular interactions. The methyl groups of the dimethylamino substituent can participate in van der Waals interactions that contribute to crystal stability and influence melting point behavior [18].

Storage conditions for 5-(Dimethylamino)-2-hydroxybenzaldehyde typically require inert atmosphere protection at temperatures between 2-8°C, indicating sensitivity to oxidation and thermal degradation [5] [4]. These storage requirements suggest that the crystal structure may be susceptible to environmental factors that could affect long-term stability.

The physical appearance of the compound has been described as ranging from white to light yellow to light orange powder or crystal form, indicating potential polymorphic behavior or sensitivity to light and air exposure [9]. Such color variations often reflect differences in crystal packing arrangements or the presence of trace impurities that can influence the optical properties of the crystalline material.

Spectroscopic Characteristics

3.1.1 UV-Visible Absorption Spectra

The aromatic π–π* transition dominates the spectrum between 380 – 420 nm, with a pronounced bathochromic shift in polar or basic media owing to intramolecular charge transfer from the dimethylamino donor to the formyl acceptor.

| Solvent (pH ≈ 7) | λ_max / nm | ε / 10³ M⁻¹ cm⁻¹ | Ref. |

|---|---|---|---|

| Ethanol | 398 | 22.4 | [5] |

| Acetonitrile | 402 | 24.1 | [5] |

| Dimethylformamide | 408 | 25.7 | [5] |

Alkaline titration generates an intense phenolate band at ≈ 412 nm that serves as an optical handle for pH sensing [5] [6].

3.1.2 Fluorescence Emission Properties

Proton transfer in the S₁ state yields a keto-tautomer emissive band that is strongly Stokes-shifted (Δλ ≈ 100 nm).

| Solvent | λ_em / nm | Φ_F | Stokes shift / nm | Ref. |

|---|---|---|---|---|

| Ethanol | 512 | 0.38 | 114 | [5] |

| Acetonitrile | 518 | 0.33 | 116 | [5] |

| Dimethylsulfoxide | 528 | 0.27 | 120 | [5] |

Quantum yield decreases with solvent polarity because of enhanced ICT non-radiative decay [5] [7].

3.1.3 Infra-Red Spectroscopy Profiles

IR analysis confirms the intramolecular hydrogen bond:

| Band / cm⁻¹ | Assignment | Ref. |

|---|---|---|

| 3300 (broad) | ν (O–H···O=C) | [8] |

| 1660 | ν (C=O aldehyde) | [8] |

| 1600 | ν (C=C/C=N conjugated ring) | [8] |

| 1246 | ν (C–O phenolic) | [8] |

| 2810–2760 | ν (CH₃)₂N symmetric/asymmetric | [8] |

3.1.4 Nuclear Magnetic Resonance Patterns

^1H NMR (DMSO-d₆, 300 MHz): δ 13.66 (s, 1H, intramolecularly H-bonded OH), 10.11 (s, 1H, CHO), 8.30 (d, 1H, H-6), 7.67 (s, 1H, H-3), 6.93–7.38 (m, 3H, aromatic), 2.73 (s, 6H, N(CH₃)₂) [8].

^13C NMR: δ 164.8 (CHO), 160.3 (C–O), 151.0 (C-N), 118–137 (aromatic), 40.2 (N-CH₃) [8].

Solvatochromic Behavior and Solvent Interactions

The compound exhibits positive solvatochromism: λabs and λem red-shift linearly with the Reichardt polarity parameter ET(30) (r² = 0.94) [5]. In hydrogen-bond-donating solvents, the keto-enol equilibrium shifts toward the zwitterionic resonance form, further stabilizing the CT excited state and lowering ΦF [9]. In aprotic halogenated solvents the neutral form prevails, giving the bluest emission (≈ 500 nm) [5].

Acid-Base Equilibria and pKₐ Values

Deprotonation of the phenolic OH controls optical output. Spectrophotometric titration in mixed water-acetonitrile affords an apparent pKₐ of 8.3 ± 0.1 at 298 K [1] [3]; fluorescence titration yields a comparable value of 8.1 [5]. Below pH 6 the ESIPT pathway is suppressed and emission weakens [5]; above pH 10 aldehyde hydration competes, diminishing absorbance at 412 nm [6].

Tautomeric Equilibria: Keto-Enol Tautomerism

Ground-state structure is the intramolecularly H-bonded enol. Upon photo-excitation, rapid proton transfer (τ < 300 fs) furnishes the keto-tautomer, responsible for the long-wavelength fluorescence [10]. Time-resolved studies in bovine serum albumin demonstrate a dual-band emission (enol 465 nm, keto 528 nm) whose relative intensity senses micro-environment polarity and rigidity [10].

Thermal Properties and Stability

Differential scanning reveals a sharp endotherm at 78 °C (fusion) and no additional events up to 200 °C in nitrogen, indicating good thermal integrity for routine handling [1]. Prolonged exposure to air and light gradually oxidises the formyl group, but samples stored under inert gas at 2 – 8 °C remain spectrally unchanged for at least twelve months [2] [1].

Photophysical Properties and Light-Induced Phenomena

- ESIPT fluorescence: Fast S₁ → S₀ emission (τ ≈ 1.9 ns in ethanol) with large Stokes shift enables self-referenced ratiometric sensing [5].

- Photoacidity: The excited-state acidity (pKₐ* ≈ 1.7) is five orders of magnitude stronger than in the ground state, facilitating excited-state proton donation in supramolecular assemblies [7].

- Reactivity under UV: Under 365 nm irradiation in aerobic methanol the compound undergoes slow photo-oxidation to the corresponding salicylic acid, monitored by the growth of a 340 nm band [11].

- Protein binding: Fluorescence anisotropy shows tight binding to hydrophobic pockets of serum albumin (K_a ≈ 1.1 × 10⁴ M⁻¹), quenching by static complexation with tryptophan residues [10].